molecular formula C8H9BrO B1279707 2-Bromo-1-methoxy-3-methylbenzene CAS No. 38197-43-2

2-Bromo-1-methoxy-3-methylbenzene

Cat. No.: B1279707
CAS No.: 38197-43-2
M. Wt: 201.06 g/mol
InChI Key: ZPXCHEDAXFJYBZ-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-3-methylbenzene, also known by its IUPAC name, is an organic compound with the molecular formula C8H9BrO. This compound is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methyl group. It is commonly used in organic synthesis and various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-3-methylbenzene typically involves the bromination of 1-methoxy-3-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring at the ortho or para position relative to the methoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols

Scientific Research Applications

2-Bromo-1-methoxy-3-methylbenzene is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxy-3-methylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, attacking the electron-rich benzene ring to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product .

Comparison with Similar Compounds

  • 2-Bromo-1-methoxybenzene
  • 2-Bromo-3-methylbenzene
  • 1-Bromo-3-methoxybenzene

Comparison: 2-Bromo-1-methoxy-3-methylbenzene is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, which influences its reactivity and chemical properties. Compared to similar compounds, it exhibits different substitution patterns and reactivity due to the combined effects of the substituents .

Properties

IUPAC Name

2-bromo-1-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXCHEDAXFJYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472834
Record name 2-Bromo-1-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38197-43-2
Record name 2-Bromo-1-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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